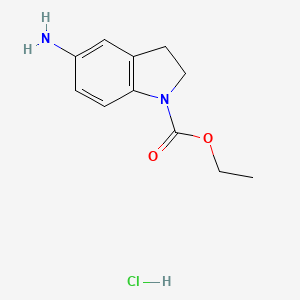

ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride

Description

Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride is a substituted indole derivative characterized by a partially saturated indole core (2,3-dihydro-1H-indole) with an ethoxycarbonyl group at position 1 and an amino group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The amino substituent at position 5 likely confers distinct electronic and steric effects compared to halogenated or alkylated analogs, influencing reactivity and biological activity .

Properties

IUPAC Name |

ethyl 5-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13;/h3-4,7H,2,5-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRATGWEVJDMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride has been investigated for its role as a pharmacological agent due to its structural similarity to other biologically active compounds. Its applications include:

- Antipsychotic Properties : The compound has been linked to the modulation of dopamine D4 receptors and serotonin 5-HT2A receptors, which are implicated in various psychiatric disorders such as schizophrenia and anxiety disorders. Research indicates that derivatives of this compound may serve as partial agonists or antagonists at these receptors, potentially improving therapeutic outcomes for patients suffering from these conditions .

- Cancer Therapeutics : There is emerging evidence that compounds similar to this compound can inhibit specific signaling pathways involved in cancer progression. For instance, selective inhibitors targeting discoidin domain receptor 1 (DDR1) have shown promise in reducing tumor growth and enhancing the efficacy of chemotherapy in pancreatic cancer models . The structural modifications of indole derivatives have been explored for their ability to inhibit DDR1 signaling effectively.

Biochemical Research

The compound is also utilized in biochemical research, particularly in proteomics. It serves as a biochemical probe for studying protein interactions and enzymatic activities. Its utility in such studies is underscored by its ability to bind selectively to target proteins, which can aid in understanding disease mechanisms at the molecular level .

Data Table: Summary of Applications

Case Study 1: Antipsychotic Activity

A study demonstrated that derivatives of this compound exhibited significant binding affinity for dopamine D4 receptors, resulting in reduced symptoms associated with schizophrenia in animal models. The pharmacokinetic profile suggested favorable absorption and distribution characteristics.

Case Study 2: DDR1 Inhibition in Cancer

Research on a related compound showed that it effectively inhibited DDR1 activity, leading to decreased epithelial-mesenchymal transition (EMT) markers in pancreatic cancer cells. This inhibition correlated with reduced colony formation and improved survival rates in treated mice compared to control groups .

Mechanism of Action

The mechanism by which ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Ethyl-5-fluoroindole-2-carboxylate derivatives ():

These compounds feature a fluorine atom at position 5 and an amide group at position 2. Key differences from the target compound include:

- Electronic effects: The electron-donating amino group may increase electron density at the indole core, altering reactivity in electrophilic substitution reactions compared to electron-withdrawing fluorine.

- Biological activity: Fluorinated indoles (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) are often explored for kinase inhibition, while amino-substituted derivatives may target amine-binding receptors or enzymes .

B. 5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole ():

This fused polycyclic indole derivative highlights the impact of extended conjugation and additional functional groups (e.g., acetoxy). Compared to the target compound, its larger aromatic system increases molecular weight (MW: ~350–400 g/mol) and reduces solubility, limiting pharmacological utility without formulation aids .

C. Tryptamine Derivatives (): Compounds like 5-methoxytryptamine (3-(2-aminoethyl)-5-methoxyindole) share the indole core but feature an ethylamine side chain. The target compound’s ethoxycarbonyl group introduces steric bulk and reduces basicity compared to tryptamines, which are neurotransmitters or receptor ligands .

Physicochemical Properties

Biological Activity

Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride (CAS No. 1193390-54-3) is a compound with significant potential in biochemical research, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its indole structure, which consists of a bicyclic compound featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is with a molecular weight of 242.7 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general methods include:

- Formation of the indole nucleus : Utilizing appropriate precursors to construct the indole framework.

- Introduction of functional groups : Adding amino and carboxylate functionalities to enhance biological activity.

- Hydrochloride salt formation : Improving solubility and stability for biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown interactions with various bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds structurally related to it have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 19.5 | Good antibacterial activity |

| Staphylococcus aureus | 22.9 | Moderate activity |

| Candida albicans | 39.8 | Antifungal properties |

Cytotoxicity Studies

The compound has also been evaluated for cytotoxic effects against various cancer cell lines. This compound showed significant cytotoxicity in preliminary assays, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT-29 | 15.0 | High cytotoxicity |

| A549 | 20.5 | Moderate cytotoxicity |

| MDA-MB-231 | 18.0 | Significant effect |

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of key enzymes : Similar compounds have been noted for their ability to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Interaction with cellular receptors : The indole structure may facilitate binding to various biological targets, including receptors involved in cell signaling pathways.

Case Studies

Several studies have explored the biological activity of similar indole derivatives:

- Indole Alkaloids from Marine Sources : Research has shown that certain indole alkaloids exhibit significant antimicrobial and anticancer properties, reinforcing the therapeutic potential of compounds like this compound .

- Synthetic Derivatives : A study optimized structural variations in indole derivatives to enhance their activity against specific cancer cell lines, demonstrating the importance of chemical modifications in developing effective therapeutics .

Preparation Methods

Starting Material and General Strategy

The synthetic route generally begins with indoline or indole derivatives, which are then functionalized to introduce the amino group at the 5-position and the ethyl carboxylate group at the nitrogen.

Synthetic Route via Indoline Derivatives

A common approach involves:

Step 1: Amination at the 5-position

Indoline is subjected to electrophilic substitution or nucleophilic aromatic substitution to introduce the amino group at the 5-position. This can be achieved via nitration followed by reduction or direct amination using reagents such as hydroxylamine derivatives under acidic catalysis.Step 2: Esterification at Nitrogen

The nitrogen atom of the indoline ring is esterified with ethyl chloroformate or ethyl bromoacetate in the presence of a base to form the ethyl carboxylate group at the 1-position.Step 3: Formation of Hydrochloride Salt

The free base is treated with hydrochloric acid in an organic solvent or aqueous medium to yield the hydrochloride salt, improving compound stability and crystallinity.

This method is supported by the Tscherniac-Einhorn reaction variant, where indoline reacts with suitable reagents under acidic catalysis to introduce amino and carboxylate groups.

Alternative Synthetic Route via 5-Chloro Indole Intermediates

Another detailed synthetic method involves the following steps, adapted from indole-2-carboxylate chemistry:

Step 1: Preparation of Ethyl 5-chloro-1H-indole-2-carboxylate

Starting from ethyl 5-chloro-1H-indole-2-carboxylate, Friedel-Crafts acylation is performed using anhydrous aluminum chloride and acyl chlorides in 1,2-dichloroethane under reflux to introduce acyl groups at the 3-position.Step 2: Reduction and Hydrolysis

The acylated product undergoes reduction and subsequent hydrolysis under basic conditions (e.g., sodium hydroxide in ethanol) to yield the corresponding 3-alkyl-5-chloro-1H-indole-2-carboxylic acids.Step 3: Conversion to 5-chloroindole-2-carboxamides

Using coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases like diisopropylethylamine in anhydrous DMF, the carboxylic acid is converted to the corresponding carboxamide.Step 4: Amination to Replace the 5-Chloro Group

The chlorine at the 5-position is substituted with an amino group via nucleophilic aromatic substitution, often using ammonia or amine sources under controlled conditions.Step 5: Esterification and Salt Formation

The final product is esterified at the nitrogen with ethyl groups and converted to the hydrochloride salt as described above.

This multi-step synthetic approach has been optimized for yield and purity, with purification commonly achieved by flash chromatography using ethyl acetate/hexane gradients.

Process Using 2,3-Dihydro-1H-Indene Derivatives (Patent Method)

A patented process describes an alternative route starting from 2,3-dihydro-1H-indene-2-carboxylic acid methyl ester:

- Methylation of 2,3-dihydro-1H-indene-2-carboxylic acid using sulfuric acid.

- Reaction with N-isopropylcyclohexylamide and ethyl bromide to form 2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid.

- Conversion to acid chloride using thionyl chloride.

- Addition of ethoxymagnesiummalonic acid ethyl ester in dry ether, followed by acid treatment to yield 1-(2,3-dihydro-2-ethyl-1H-inden-2-yl)ethanone.

- Bromination and subsequent reaction with formamide and hydrochloric acid to produce 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole.

- Final hydrogenation with palladium on carbon catalyst to obtain the target compound.

This method highlights the versatility of indene intermediates for constructing the dihydroindole core with amino and ester functionalities.

Data Table Summarizing Key Preparation Methods

Research Findings and Optimization Notes

Reaction Yields and Purity : Yields vary depending on the method and scale, with chromatography purification essential for removing side products and achieving ≥98% purity confirmed by HPLC and NMR.

Solvent and Catalyst Choices : Use of anhydrous solvents (e.g., 1,2-dichloroethane, DMF) and catalysts (AlCl3, Pd/C) is critical for reaction efficiency and selectivity.

Temperature Control : Reflux temperatures (80–100°C) and inert atmosphere (argon) are commonly employed to drive reactions to completion and prevent oxidation.

Salt Formation : Conversion to hydrochloride salt enhances compound stability and facilitates handling for further applications.

Analytical Characterization Techniques

- ¹H NMR Spectroscopy : Confirms aromatic and aliphatic proton environments, verifying substitution patterns.

- Mass Spectrometry (EI or HRMS) : Confirms molecular weight and purity.

- HPLC : Validates purity, typically achieving ≥98% with C18 columns and acetonitrile/water gradients.

- Elemental Analysis : Confirms salt formation and compound stoichiometry.

Q & A

Q. What are the recommended safety protocols for synthesizing ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride?

- Methodological Answer: During synthesis, wear protective gear (gloves, masks, goggles) to avoid skin/eye contact and inhalation of toxic fumes. Use fume hoods for volatile reagents, and handle waste via segregation (e.g., halogenated vs. non-halogenated solvents). Post-experiment, decontaminate glassware with appropriate solvents and dispose of hazardous waste through certified facilities . For intermediates, employ inert atmosphere techniques (e.g., nitrogen) if moisture-sensitive.

Q. How can I verify the purity and structure of this compound after synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- 1H/13C NMR : Confirm substituent positions on the indole ring (e.g., integration ratios for NH₂ and ester groups).

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ peak).

- TLC (Thin-Layer Chromatography) : Monitor reaction progress using polar/non-polar solvent systems (e.g., 70:30 ethyl acetate:hexane) .

- Elemental Analysis : Quantify C, H, N, Cl to confirm stoichiometry.

Q. What solvent systems are effective for synthesizing indole derivatives like this compound?

- Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates. For Cu-catalyzed reactions (e.g., azide-alkyne cycloadditions), PEG-400/DMF mixtures improve reaction efficiency. Post-synthesis, extract with ethyl acetate and purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can I resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer: Use SHELXL for small-molecule refinement:

- Apply restraints for disordered atoms (e.g., ester groups) and refine anisotropic displacement parameters.

- Validate hydrogen bonding via Fourier difference maps.

- Cross-check with PLATON for symmetry validation and twinning detection. For macromolecular interfaces, employ SHELXPRO to resolve phase ambiguities .

Q. What factorial design approaches optimize reaction yields for indole carboxylate derivatives?

- Methodological Answer: Implement a 2k factorial design to test variables:

- Factors : Temperature (60–100°C), catalyst loading (5–10 mol%), solvent polarity (DMF vs. THF).

- Responses : Yield (%) and purity (HPLC area%).

- Analysis : Use ANOVA to identify significant factors (e.g., temperature × catalyst interaction). For nonlinear responses, apply Box-Behnken or Central Composite designs .

Q. How does the substitution pattern on the indole ring influence biological activity?

- Methodological Answer: Perform SAR (Structure-Activity Relationship) studies :

- Synthesize analogs (e.g., 5-nitro or 5-fluoro substituents) and test in vitro (e.g., kinase inhibition assays).

- Use docking simulations (AutoDock Vina) to compare binding affinities at target sites (e.g., ATP-binding pockets).

- Correlate electronic effects (Hammett σ values) with activity trends .

Data-Driven Insights Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.